molecular formula C18H18F3N5O2S B13379714 N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide

Cat. No.: B13379714
M. Wt: 425.4 g/mol
InChI Key: HNMBXDDWLPVPKA-AUEPDCJTSA-N
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Description

N’-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole intermediates under suitable conditions, often using a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound may be used in the development of probes for biological imaging or assays.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide: shares structural similarities with other benzothiazole and pyrazole derivatives.

Uniqueness

    Structural Features: The combination of benzothiazole, pyrazole, and trifluoromethyl groups in a single molecule is unique and may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10+

InChI Key

HNMBXDDWLPVPKA-AUEPDCJTSA-N

Isomeric SMILES

CC(C)CC(=O)N/N=C(\C)/C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

Canonical SMILES

CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F

solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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